molecular formula C12H19ClN2OS B1520293 N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride CAS No. 1223505-97-2

N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride

Cat. No.: B1520293
CAS No.: 1223505-97-2
M. Wt: 274.81 g/mol
InChI Key: XOJSIJQGVNGSSK-UHFFFAOYSA-N
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Description

“N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1223505-97-2. It has a molecular weight of 274.81 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2OS.ClH/c15-12(10-3-6-13-7-4-10)14-8-5-11-2-1-9-16-11;/h1-2,9-10,13H,3-8H2,(H,14,15);1H . This indicates that the compound consists of a piperidine ring attached to a thiophene ring through an ethyl linkage, with a carboxamide group on the piperidine ring .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 274.81 .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research into thiophene derivatives, such as N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride, has identified compounds with significant antibacterial and antifungal activity. These compounds are less toxic in nature, making them potential candidates for the development of new antimicrobial agents. The binding characteristics and pharmacokinetic mechanisms of these compounds have been confirmed through optical spectroscopic, anticancer, and docking studies, highlighting their potential as safer and effective antimicrobial agents (Shareef et al., 2016).

Anticancer Activity

The study by Shareef et al. (2016) also demonstrates the anticancer properties of thiophene-2-carboxaldehyde derivatives, including this compound. The research involved the synthesis of novel compounds from this family, revealing their good antibacterial, antifungal activity, and less toxic nature. The anticancer activity, alongside their interaction with carrier proteins such as Human Serum Albumin (HSA), suggests a promising avenue for developing new therapeutic agents targeting cancer cells, providing a foundation for further investigation into their efficacy and mechanisms of action.

Enantioselective Catalysis

The compound's derivatives have been utilized as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the versatility of thiophene derivatives in synthetic chemistry. These catalysts, derived from l-piperazine-2-carboxylic acid, demonstrate high yields and enantioselectivities for a broad range of substrates, indicating their potential for creating optically active pharmaceuticals and complex organic molecules with high precision and efficiency (Wang et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the importance of piperidine derivatives in the pharmaceutical industry , this compound could be a valuable target for future medicinal chemistry research.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS.ClH/c15-12(10-3-6-13-7-4-10)14-8-5-11-2-1-9-16-11;/h1-2,9-10,13H,3-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJSIJQGVNGSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCCC2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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